![molecular formula C9H10BrNO2 B3264091 3-[(2-BROMOPHENYL)AMINO]PROPANOIC ACID CAS No. 38470-20-1](/img/structure/B3264091.png)
3-[(2-BROMOPHENYL)AMINO]PROPANOIC ACID
概要
説明
3-[(2-Bromophenyl)amino]propanoic acid: is an organic compound that belongs to the class of amino acids It features a bromophenyl group attached to the amino acid propanoic acid
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Bromophenyl)amino]propanoic acid typically involves the bromination of phenylalanine derivatives. One common method includes the reaction of 2-bromobenzoyl chloride with glycine in the presence of a base to form the desired product. The reaction conditions often involve temperatures ranging from 0°C to room temperature and the use of solvents such as dichloromethane or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
化学反応の分析
Types of Reactions:
Oxidation: 3-[(2-Bromophenyl)amino]propanoic acid can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide or ammonia under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry: 3-[(2-Bromophenyl)amino]propanoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules in medicinal chemistry .
Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors. It may be used in the development of enzyme inhibitors or receptor modulators .
Medicine: It is explored for its potential therapeutic effects in various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be used in the development of new polymers or as a precursor for other industrially relevant compounds .
作用機序
The mechanism of action of 3-[(2-Bromophenyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the binding affinity of the compound to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .
類似化合物との比較
- 3-(2-Bromophenyl)propionic acid
- 3-(3-Bromophenyl)propionic acid
- 3-(4-Bromophenyl)propionic acid
- 2-Amino-3-(4-bromophenyl)propanoic acid
- 3-Bromopropionic acid
Uniqueness: 3-[(2-Bromophenyl)amino]propanoic acid is unique due to the presence of both an amino group and a bromophenyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. The specific positioning of the bromine atom on the phenyl ring also influences its reactivity and interaction with biological targets .
特性
IUPAC Name |
3-(2-bromoanilino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-1-2-4-8(7)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFHZHWOZNPSOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCC(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601310703 | |
| Record name | N-(2-Bromophenyl)-β-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38470-20-1 | |
| Record name | N-(2-Bromophenyl)-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38470-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Bromophenyl)-β-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


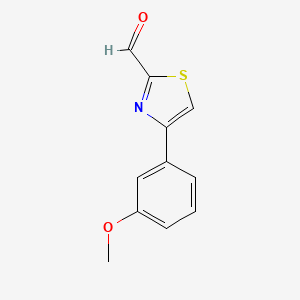
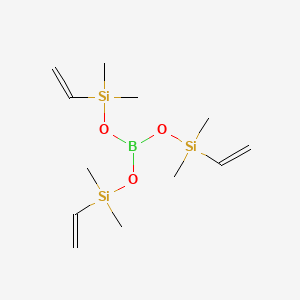

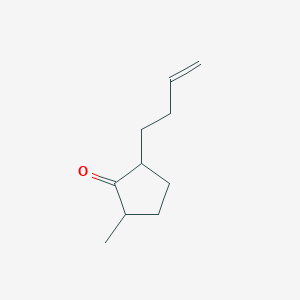
![1-cyclopropyl-6-fluoro-7-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxo-quinoline-3-carboxylic Acid](/img/structure/B3264040.png)
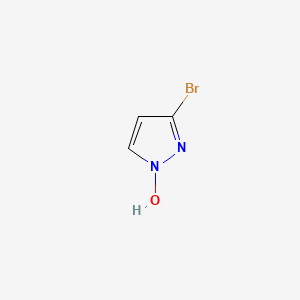
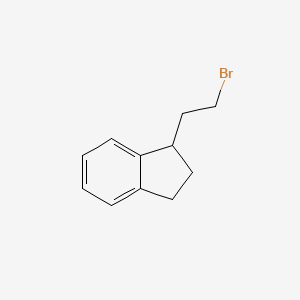
![3-Hexyl-1,2-dimethyl-1H-imidazolium salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide](/img/structure/B3264062.png)
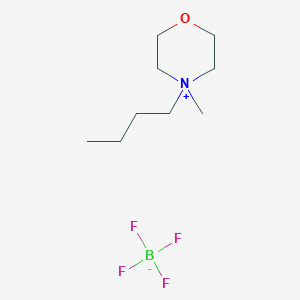
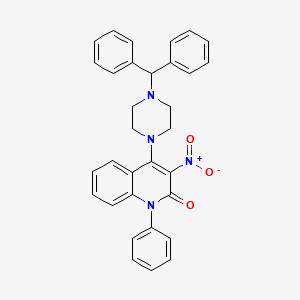


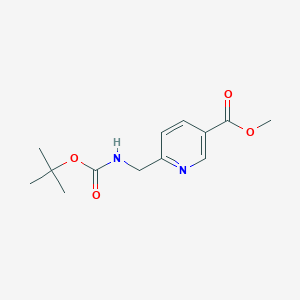
![(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B3264109.png)
